molecular formula C14H15BrN2 B15063614 5-Bromo-1-(piperidin-1-yl)isoquinoline

5-Bromo-1-(piperidin-1-yl)isoquinoline

Cat. No.: B15063614
M. Wt: 291.19 g/mol
InChI Key: VWARYMSDYIHDKC-UHFFFAOYSA-N
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Description

5-Bromo-1-(piperidin-1-yl)isoquinoline is a chemical compound with the molecular formula C14H15BrN2 It is an isoquinoline derivative, which means it contains a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(piperidin-1-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine in nitrobenzene as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(piperidin-1-yl)isoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex polycyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(piperidin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(piperidin-1-yl)isoquinoline is unique due to the presence of both the bromine atom and the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

5-bromo-1-piperidin-1-ylisoquinoline

InChI

InChI=1S/C14H15BrN2/c15-13-6-4-5-12-11(13)7-8-16-14(12)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2

InChI Key

VWARYMSDYIHDKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC3=C2C=CC=C3Br

Origin of Product

United States

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